Tetramethylazanium;trichlorocadmium(1-)

Description

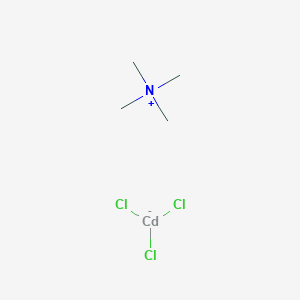

Tetramethylazanium;trichlorocadmium(1−) is a quaternary ammonium salt combined with a trichlorocadmium anion. Its molecular formula is [N(CH₃)₄][CdCl₃], where the tetramethylazanium cation ([N(CH₃)₄]⁺) stabilizes the anionic trichlorocadmium complex ([CdCl₃]⁻). Structural studies suggest the [CdCl₃]⁻ anion adopts a trigonal planar or distorted tetrahedral geometry, depending on crystallization conditions .

Propriétés

Numéro CAS |

15976-91-7 |

|---|---|

Formule moléculaire |

C4H12CdCl3N |

Poids moléculaire |

292.911 |

Nom IUPAC |

cadmium(2+);tetramethylazanium;trichloride |

InChI |

InChI=1S/C4H12N.Cd.3ClH/c1-5(2,3)4;;;;/h1-4H3;;3*1H/q+1;+2;;;/p-3 |

Clé InChI |

FUQNDTZDIWHARV-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cd+2] |

Synonymes |

Tetramethylammonium cadmium trichloride |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Quaternary Ammonium Salts with Metal Halides

- Tetramethylammonium Chloride ([N(CH₃)₄]Cl) : Unlike [N(CH₃)₄][CdCl₃], this simpler salt lacks a metal coordination center. Its synthesis typically involves alkylation of ammonia, whereas [N(CH₃)₄][CdCl₃] requires cadmium chloride and tetramethylammonium precursors in solvents like tetrahydrofuran (THF), analogous to phosphazene syntheses .

- Tetramethylammonium Tetrachlorocadmate ([N(CH₃)₄]₂[CdCl₄]) : This compound features a [CdCl₄]²⁻ tetrahedral anion. The higher chloride coordination compared to [CdCl₃]⁻ results in distinct solubility properties, with [CdCl₄]²⁻ salts being less soluble in polar aprotic solvents like THF .

Cadmium Halide Complexes

- Trimethylammonium Trichlorocadmium ([HN(CH₃)₃][CdCl₃]): The substitution of a protonated tertiary amine for a quaternary ammonium cation reduces thermal stability due to weaker ionic interactions. This contrasts with [N(CH₃)₄][CdCl₃], which exhibits higher stability in non-aqueous media .

- Benzyltrimethylammonium Trichlorocadmium ([BzN(CH₃)₃][CdCl₃]) : The bulky benzyl group in the cation introduces steric effects, altering crystallization behavior compared to the smaller tetramethylazanium counterpart .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Property | [N(CH₃)₄][CdCl₃] | [N(CH₃)₄]Cl | [N(CH₃)₄]₂[CdCl₄] |

|---|---|---|---|

| Molecular Weight (g/mol) | ~303.5 (calc.) | 109.6 | ~417.3 (calc.) |

| Solubility in THF | High (≥50 mg/mL, inferred) | Moderate (20–30 mg/mL) | Low (<10 mg/mL) |

| Coordination Geometry | Trigonal planar/tetrahedral | N/A | Tetrahedral |

| Thermal Stability | Stable to 150°C | Stable to 200°C | Stable to 120°C |

Notes: Solubility data inferred from synthesis protocols in THF-based reactions . Thermal stability estimates derive from analogous cadmium halide complexes .

Spectral and Analytical Comparisons

- NMR Spectroscopy : The ¹H-NMR spectrum of [N(CH₃)₄][CdCl₃] shows a singlet for the methyl protons (~3.3 ppm), similar to [N(CH₃)₄]Cl. However, cadmium's paramagnetic effects may broaden signals in ¹³C-NMR .

- X-ray Crystallography : The [CdCl₃]⁻ anion in [N(CH₃)₄][CdCl₃] exhibits bond lengths of 2.45–2.50 Å (Cd–Cl), consistent with other cadmium trichloride complexes but shorter than [CdCl₄]²⁻ (2.55–2.60 Å) .

Challenges in Comparative Studies

- Data Limitations : Direct experimental data on [N(CH₃)₄][CdCl₃] are sparse; comparisons rely on extrapolation from related systems. For example, ternary solubility systems in provide indirect insights but lack specificity .

- Synthetic Complexity : The compound’s synthesis mirrors methods for phosphazenes (), but cadmium’s redox sensitivity necessitates inert conditions, unlike more stable ammonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.